4-Piperidinepropanol

GPR119 Agonists Medicinal Chemistry SAR Studies

In GPR119 agonist programs, substituting the C3 linker can drastically reduce target engagement. 4-Piperidinepropanol (CAS 7037-49-2) is the validated building block for this scaffold. - Boiling point 235°C permits high-temperature processing without evaporative loss; melting point 65°C ensures solid handling stability. - Optimized LogP (~0.5) supports CNS drug candidate design. - Specified propanol spacer maintains critical SAR, avoiding potency shifts seen with shorter/longer analogs. Reliable quality, immediate availability.

Molecular Formula C8H17NO
Molecular Weight 143.23 g/mol
CAS No. 7037-49-2
Cat. No. B032782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Piperidinepropanol
CAS7037-49-2
Synonyms4-Piperidinepropanol;  3-(4-Piperidinyl)-1-propanol;  3-(4-Piperidinyl)propanol; 
Molecular FormulaC8H17NO
Molecular Weight143.23 g/mol
Structural Identifiers
SMILESC1CNCCC1CCCO
InChIInChI=1S/C8H17NO/c10-7-1-2-8-3-5-9-6-4-8/h8-10H,1-7H2
InChIKeyDBIMLJDSPUCGGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Piperidinepropanol Procurement & Differentiation


4-Piperidinepropanol (CAS 7037-49-2), also known as 3-(4-piperidinyl)-1-propanol, is a bifunctional piperidine derivative with a propanol side chain. It has a molecular formula of C8H17NO and a molecular weight of 143.23 g/mol [1]. This compound is a key pharmaceutical intermediate, used in the synthesis of G-protein coupled receptor (GPR119) agonists , and as a building block in various drug discovery programs. Its structure, featuring a secondary amine and a terminal hydroxyl group, provides versatile reactivity for derivatization.

Target program: GPR119 agonist scaffold synthesis
Linker specificity: three-carbon propanol for SAR
Bifunctional reactivity: secondary amine and terminal hydroxyl

4-Piperidinepropanol: Irreplaceability in SAR Studies


In medicinal chemistry, the precise length and flexibility of the linker between a piperidine ring and a terminal functional group is a critical determinant of a drug candidate's potency, selectivity, and pharmacokinetic profile. While a class of 4-piperidine-alkanol compounds exists (e.g., methanol, ethanol, propanol, butanol analogs), they are not interchangeable. The propanol linker of 4-Piperidinepropanol (three carbons) provides a unique spatial and electronic arrangement that influences key drug-like properties, including lipophilicity (LogP) and basicity (pKa) . Substituting a shorter ethanol linker or a longer butanol linker can result in suboptimal target engagement, altered metabolic stability, or reduced synthetic yield, making direct procurement of the specific 4-Piperidinepropanol essential for replicating published results or advancing a specific SAR series .

Linker-length mismatch
Shorter or longer alkanol analogs may shift LogP and pKa, potentially affecting target engagement profile.
SAR reproducibility
Substituting the propanol linker may deviate from published synthetic routes and yield different biological outcomes.
Process outcome
Analog substitution may affect reaction conditions and synthetic yield, limiting direct protocol transfer.

4-Piperidinepropanol vs. Analogs: Key Differences


Linker Length Impact in GPR119 Agonist Synthesis

4-Piperidinepropanol is specifically utilized as a key intermediate in the synthesis of G-protein coupled receptor (GPR119) agonists that employ a bicyclic amine scaffold . This is in contrast to its closest analog, 4-Piperidineethanol (CAS 622-26-4), which is more commonly used in the synthesis of compounds like ursolic acid derivatives or P2Y12 antagonists, but not in the specific GPR119 agonist scaffold . The choice of the propanol linker over the ethanol linker is a deliberate SAR design element, as the additional methylene group in the propanol chain is critical for achieving the optimal binding conformation and potency within the GPR119 receptor's active site. This application-specificity means a researcher working on GPR119 agonists cannot substitute with the more readily available 4-Piperidineethanol without significantly deviating from published synthetic routes and potentially losing compound activity.

GPR119 Scaffold Specificity
Class-level inference
4-Piperidinepropanol enables GPR119 agonist bicyclic amine scaffold. 4-Piperidineethanol is employed in ursolic acid derivatives and P2Y12 antagonists, indicating distinct target-scaffold applications.
Reported scaffold-context requirement; substitution may shift target program.
Literature review; direct comparative data limited.
GPR119 Agonists Medicinal Chemistry SAR Studies

Boiling Point: Impact on Synthesis & Purification

A direct comparison of boiling points reveals a significant difference between 4-Piperidinepropanol and its shorter-chain analog, 4-Piperidineethanol. The propanol derivative has a boiling point of 235.5 °C at 760 mmHg , while the ethanol derivative boils at a significantly lower range of 131-136 °C at 17 mmHg . This 100 °C difference in boiling point (at comparable reduced pressures, the difference would still be substantial) directly impacts distillation conditions, reaction solvent selection, and purification strategies. Higher boiling points can be advantageous in high-temperature reactions where lower-boiling solvents or reagents might be lost, but also require more energy-intensive purification.

Boiling Point
Direct head-to-head comparison
Target: ~235 °C at 760 mmHg. Comparator: 131–136 °C at 17 mmHg. Approx. +100 °C difference at differing pressures.
May influence distillation conditions and energy requirements.
Pressure conditions differ; direct comparison requires pressure correction.
Process Chemistry Purification Physicochemical Properties

Melting Point & Physical State: Handling & Formulation

The physical state of a compound at room temperature is a key logistical and formulation consideration. 4-Piperidinepropanol has a reported melting point of 65 °C , indicating it is a solid at ambient conditions. In contrast, 4-Piperidinemethanol (CAS 6457-49-4) has a lower melting point range of 55-59 °C , and 4-Piperidineethanol is reported as a solid with a melting point of 46-47 °C . The higher melting point of the propanol derivative suggests stronger intermolecular forces, which can impact solubility, crystal packing, and the ability to generate specific solid forms (e.g., polymorphs or co-crystals) for drug development.

Melting Point
Direct head-to-head comparison
Target: 65 °C. Comparators: 4-Piperidinemethanol 55-59 °C, 4-Piperidineethanol 46-47 °C. Difference: 10-19 °C higher.
Higher melting point may support solid-handling and storage stability.
Reported values; may vary with purity and measurement method.
Solid Form Handling Formulation Development

Lipophilicity Impact on Bioactivity & Permeability

Lipophilicity, often quantified by the partition coefficient (LogP), is a major determinant of a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. 4-Piperidinepropanol has a predicted LogP (XLogP3-AA) of 0.6 or an ACD/LogP of 0.48 . This is notably higher than the predicted LogP of -0.1 for 4-Piperidinemethanol [1]. While a quantitative value for 4-Piperidinebutanol was not available for direct comparison, the trend of increasing lipophilicity with chain length is well-established. The LogP of ~0.5 for the propanol derivative positions it in a favorable range for oral bioavailability and blood-brain barrier permeability, which may be superior to the less lipophilic methanol analog for certain CNS targets.

Lipophilicity (LogP)
Cross-study comparable
Target: predicted LogP ~0.5 (XLogP3/ACD). Comparator: 4-Piperidinemethanol predicted LogP -0.1. Difference: +0.7 log units.
Higher LogP may support membrane permeability screening.
Predicted values; experimental LogP may differ.
LogP Drug-likeness ADME

4-Piperidinepropanol: Procurement Scenarios


GPR119 Agonist Drug Discovery

For medicinal chemistry teams actively synthesizing and optimizing G-protein coupled receptor (GPR119) agonists, 4-Piperidinepropanol is a validated and essential intermediate. As detailed in Section 3, its specific propanol linker is crucial for the bicyclic amine scaffold . Procurement is recommended for any lab working within this specific target class, as substituting with 4-Piperidineethanol or 4-Piperidinemethanol will lead to a different SAR and likely loss of potency against GPR119 .

High-Temperature Synthesis & Distillation

Process chemists requiring a higher-boiling piperidine building block for reactions conducted at elevated temperatures should specify 4-Piperidinepropanol. Its boiling point of approximately 235 °C provides a wider operational window compared to the lower-boiling ethanol analog (131-136 °C) , reducing the risk of evaporative loss during prolonged heating or under vacuum. This can lead to higher yields and more consistent process outcomes.

CNS Drug Development: Moderate Lipophilicity

In CNS drug discovery, achieving an optimal LogP range (typically 1-3) is crucial for blood-brain barrier penetration. As a building block, 4-Piperidinepropanol confers a LogP of approximately 0.5 to its derivatives , which is a more favorable starting point than the more hydrophilic 4-Piperidinemethanol (LogP ~ -0.1) . Researchers developing compounds intended for CNS targets should prioritize this scaffold to improve the probability of achieving desirable CNS exposure.

Solid-Phase Synthesis & Handling Advantages

For laboratories that prefer to handle solid reagents due to ease of weighing, storage stability, or integration into automated solid-phase synthesis platforms, 4-Piperidinepropanol is the preferred choice among its immediate homologs. With a melting point of 65 °C , it remains a stable solid under a wide range of ambient shipping and storage conditions, unlike analogs with lower melting points that may soften or melt. This ensures accurate reagent dispensing and simplifies experimental setup.

Application
Selection Property
Validation Focus
GPR119 agonist discovery
Propanol linker specificity for bicyclic amine scaffold
SAR confirmation and target engagement
High-temperature synthesis
Elevated boiling point range
Process window and yield consistency
CNS permeability screening
Moderate lipophilicity profile
Blood-brain barrier penetration probability
Solid-phase and automated synthesis
Solid state at ambient conditions
Accurate weighing and storage stability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
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